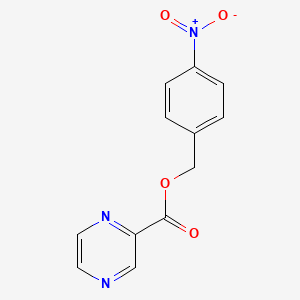
N-(3-chloro-2-methylphenyl)-N'-propylthiourea
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-propylthiourea (CMPTU) is a synthetic compound that belongs to the thiourea class of compounds. CMPTU has been extensively studied for its pharmacological properties, especially for its effects on the central nervous system. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-propylthiourea is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins in the brain, including monoamine oxidase and protein kinase C. Additionally, this compound may act as an antioxidant, reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. Additionally, this compound has been shown to reduce the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-N'-propylthiourea in lab experiments is its relatively low toxicity. Additionally, this compound is a stable compound that can be easily synthesized and stored. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-propylthiourea. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic applications for this compound. Finally, it may be beneficial to investigate potential drug-drug interactions and to explore the safety and efficacy of this compound in clinical trials.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-propylthiourea has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have neuroprotective effects, which may be beneficial in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its neuroprotective effects.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-3-7-13-11(15)14-10-6-4-5-9(12)8(10)2/h4-6H,3,7H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQLYHGCUJSUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C(=CC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-4-(1-pyrrolidinylsulfonyl)benzamide hydrochloride](/img/structure/B3988815.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide 1-oxide](/img/structure/B3988841.png)



![5-(2-ethoxybenzyl)-1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988864.png)
![4-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-yl]-N-(3-ethylphenyl)-4-oxobutanamide](/img/structure/B3988872.png)
![ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3988874.png)


![N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3988895.png)


